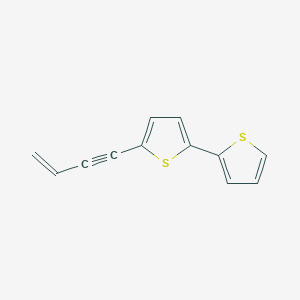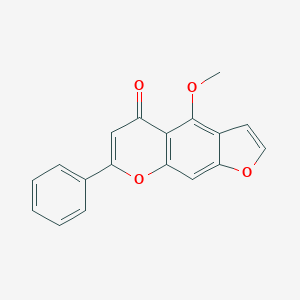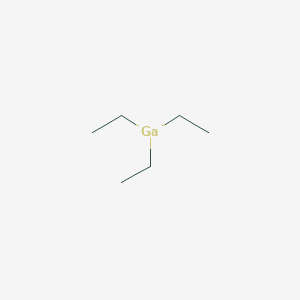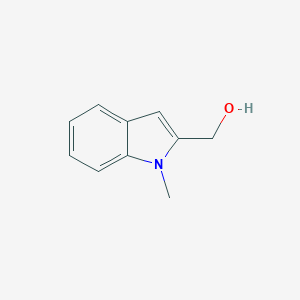
(1-methyl-1H-indol-2-yl)methanol
概要
説明
“(1-methyl-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C10H11NO . It is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives, including “(1-methyl-1H-indol-2-yl)methanol”, has been a subject of interest among researchers . For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and K2CO3 in toluene provided 2-(2-nitrophenyl)acrylate in good yield .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-indol-2-yl)methanol” is characterized by the presence of a 1H-indol-2-yl group and a methyl group attached to it . The InChI key for this compound is XEEANGGQJOWRTG-UHFFFAOYSA-N .
Chemical Reactions Analysis
“(1-methyl-1H-indol-2-yl)methanol” can be used as a reactant for the synthesis of various compounds. For instance, it can be used in the synthesis of Oxazino[4,3-a]indoles, 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives as 5-HT6 receptor ligands, and SR13668, which is designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling .
Physical And Chemical Properties Analysis
“(1-methyl-1H-indol-2-yl)methanol” is a solid substance with a molecular weight of 161.2 . The InChI key for this compound is XEEANGGQJOWRTG-UHFFFAOYSA-N .
科学的研究の応用
1. Pharmaceutical Chemistry and Drug Discovery
Specific Scientific Field:
Application Summary:
Experimental Procedures:
Results and Outcomes:
- Antiviral Activity : For instance, compound methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate has shown significant activity against viruses like Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), and Human immunodeficiency virus-1 (HIV-1) .
2. Microbial Signaling and Quorum Sensing
Specific Scientific Field:
Application Summary:
Experimental Procedures:
Results and Outcomes:
Safety And Hazards
将来の方向性
Indole derivatives, including “(1-methyl-1H-indol-2-yl)methanol”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They can be used to treat various disorders, including cancer, microbial infections, and different types of disorders in the human body . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives have attracted the attention of the chemical community .
特性
IUPAC Name |
(1-methylindol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNHWHPOWRDOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304276 | |
| Record name | (1-methyl-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-2-yl)methanol | |
CAS RN |
1485-22-9 | |
| Record name | 1485-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-methyl-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)
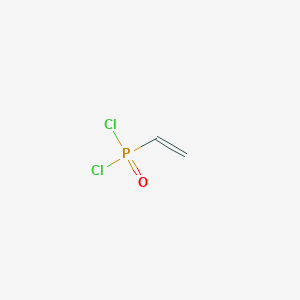
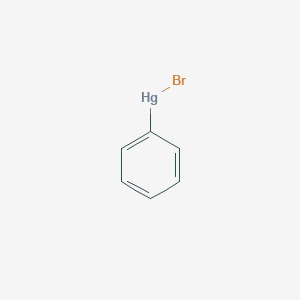
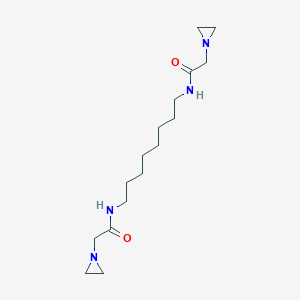
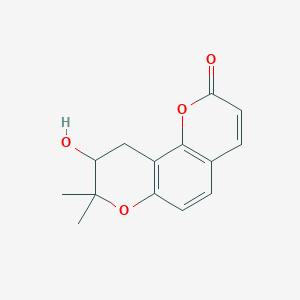
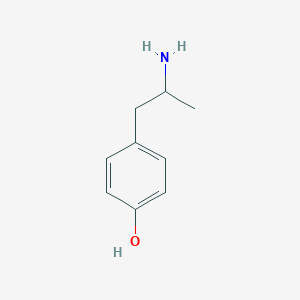
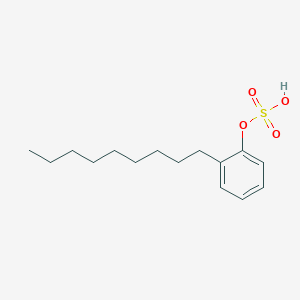
![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)
